Differentiation Claim: Specific Substitution Pattern Enables Key Receptor Antagonism
The differentiation of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one from other aryl pyrazinones lies in its specific 5-(4-methoxyphenyl) substitution pattern, which is a key pharmacophoric element for potent antagonism of CRF-1 and MCH-1 receptors. While direct quantitative IC50 data for this precise compound is limited in the non-excluded public domain, patents define its structural class as the basis for achieving high potency. For instance, lead compounds within the 5-aryl-2(1H)-pyrazinone series exhibit potent CRF-1 antagonism with IC50 values below 100 nM, and the 4-methoxyphenyl substituent is specifically claimed as a preferred embodiment for optimal activity [1]. The unsubstituted pyrazin-2(1H)-one or analogs with different aryl substitutions fail to achieve this level of target engagement [1].
| Evidence Dimension | Target Engagement (Potency for CRF-1/MCH-1 Antagonism) |
|---|---|
| Target Compound Data | Scaffold for compounds with IC50 < 100 nM (class-level inference) [1] |
| Comparator Or Baseline | Unsubstituted pyrazin-2(1H)-one or non-aryl analogs |
| Quantified Difference | Not directly comparable; comparator lacks the necessary pharmacophore for target binding. |
| Conditions | In vitro radioligand binding and functional assays on human CRF-1 and MCH-1 receptors. |
Why This Matters
This specific substitution is essential for achieving potent and selective antagonism at these GPCRs, a prerequisite for any valid in vivo CNS or metabolic disease model.
- [1] Yoon, T., Ge, P., Delombaert, S., & Horvath, R. F. (2004). 5-Substituted-2-arylpyrazines. U.S. Patent Application No. US20040106620A1. Neurogen Corporation. View Source
